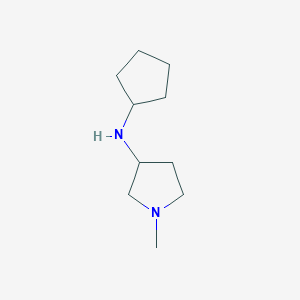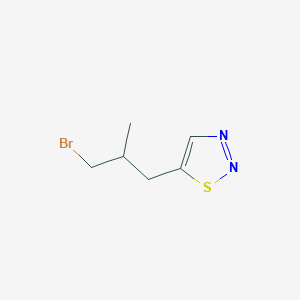
5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to a propyl chain, which is further connected to the thiadiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 2-methylpropyl thiadiazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiadiazoles.
Applications De Recherche Scientifique
5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with specific binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole: Similar in structure but contains a tetrazole ring instead of a thiadiazole ring.
3-Bromo-2-methylpropene: Contains a similar brominated propyl chain but lacks the thiadiazole ring.
Uniqueness
5-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. The combination of the bromine atom and the thiadiazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H9BrN2S |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
5-(3-bromo-2-methylpropyl)thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-5(3-7)2-6-4-8-9-10-6/h4-5H,2-3H2,1H3 |
Clé InChI |
XFZRJMSPHMBKEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=NS1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13239863.png)
![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13239867.png)

amine](/img/structure/B13239883.png)
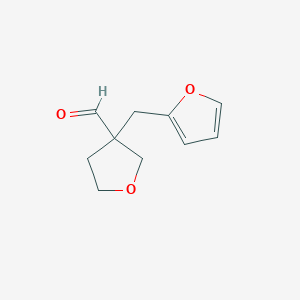
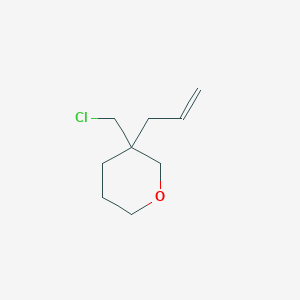
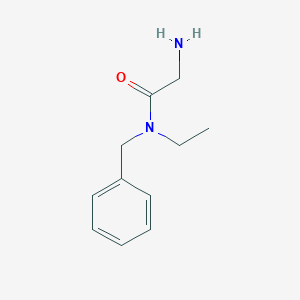
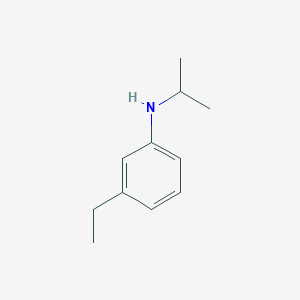

![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13239908.png)
![2-{4-[(2-Methylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13239914.png)

